3-acetyl-N-(2-(2-fluorophenyl)-2-methoxypropyl)benzenesulfonamide
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Overview
Description
3-acetyl-N-(2-(2-fluorophenyl)-2-methoxypropyl)benzenesulfonamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of an acetyl group, a fluorophenyl group, a methoxypropyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-N-(2-(2-fluorophenyl)-2-methoxypropyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzenesulfonamide core: This step involves the reaction of benzenesulfonyl chloride with an appropriate amine to form the benzenesulfonamide core.
Introduction of the acetyl group: The acetyl group is introduced through an acetylation reaction, often using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Attachment of the fluorophenyl group: This step involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with the benzenesulfonamide core.
Addition of the methoxypropyl group: The final step involves the reaction of the intermediate compound with a methoxypropyl halide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-acetyl-N-(2-(2-fluorophenyl)-2-methoxypropyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl and methoxypropyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of sulfonic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzenesulfonamides.
Scientific Research Applications
3-acetyl-N-(2-(2-fluorophenyl)-2-methoxypropyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-acetyl-N-(2-(2-fluorophenyl)-2-methoxypropyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-acetyl-N-(2-fluorophenyl)benzene-1-sulfonamide
- 3-acetyl-N-[(2-fluorophenyl)methyl]benzene-1-sulfonamide
- 3-Acetyl-N-(4-bromo-2-fluorophenyl)benzenesulfonamide
Uniqueness
3-acetyl-N-(2-(2-fluorophenyl)-2-methoxypropyl)benzenesulfonamide is unique due to the presence of the methoxypropyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Properties
IUPAC Name |
3-acetyl-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO4S/c1-13(21)14-7-6-8-15(11-14)25(22,23)20-12-18(2,24-3)16-9-4-5-10-17(16)19/h4-11,20H,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTLRGOACJRICY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC(C)(C2=CC=CC=C2F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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